Tromethamine (acetate)

Overview

Description

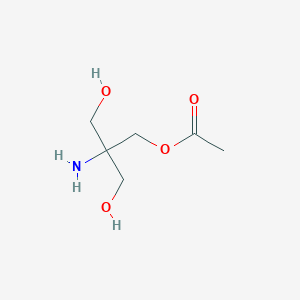

Tromethamine (C₄H₁₁NO₃), also known as Tris or Tris(hydroxymethyl)aminomethane, is a widely used buffering agent in pharmaceuticals and biotechnology. With a molecular weight of 121.14 g/mol and a pKa of ~8.1, it effectively maintains physiological pH ranges (7.0–9.0) . It is particularly valued in formulations requiring stability under varying temperature and storage conditions, such as mRNA vaccines (e.g., Moderna COVID-19 vaccine), where it works synergistically with acetate components (acetic acid and sodium acetate) to regulate pH during manufacturing and storage .

Preparation Methods

Industrial Synthesis via Nitromethane-Formaldehyde Condensation

The industrial production of tromethamine hinges on a two-step process involving nitroalkane formylation followed by catalytic hydrogenation. In the first stage, nitromethane undergoes sequential Henry reactions with formaldehyde under alkaline conditions, yielding the intermediate (HOCH~2~)~3~CNO~2~. This reaction is typically conducted in aqueous or water-alcohol media using bases such as sodium hydroxide or tertiary amines to catalyze the nucleophilic addition. The formylation step requires precise stoichiometric control, as excess formaldehyde drives the reaction toward the trishydroxymethylated product while minimizing byproducts like dimethylnitromethane.

The second stage involves hydrogenating the nitro intermediate to the primary amine. Catalytic hydrogenation using Raney nickel or palladium on carbon under 10–50 bar H~2~ pressure achieves near-quantitative conversion to tromethamine. Post-reduction purification involves crystallization from concentrated ethanol or isopropanol, yielding pharmaceutical-grade tromethamine with >99% purity. This method’s scalability and cost-efficiency make it the cornerstone of commercial production, though it requires rigorous control over reaction temperature (60–80°C) and catalyst activity to prevent over-reduction or dehydrogenation.

Alternative Synthesis via Nitroalcohol Reduction

A patent-pending approach (US4233245A) circumvents the nitroalkane route by starting with nitroethanol derivatives. Nitroalcohols such as 2-nitro-1,3-propanediol are formylated with formaldehyde in the presence of basic ion-exchange resins or alkaline earth hydroxides. The resulting nitrotriol undergoes hydrogenolysis using H~2~ in a carbon dioxide-saturated medium to inhibit secondary amine formation. This method achieves 85–90% yields with reduced energy input compared to traditional routes, as the nitroalcohol precursors are more reactive than nitromethane. However, the requirement for specialized catalysts (e.g., ruthenium oxide) and the need for CO~2~ pressurization complicate large-scale implementation.

Acetate Salt Formation and Purification

Tromethamine acetate is synthesized by neutralizing tromethamine with acetic acid in a stoichiometric 1:1 molar ratio. The reaction is exothermic and conducted under inert atmosphere to prevent oxidation. Post-neutralization, the mixture is concentrated under vacuum and crystallized from acetonitrile or ethyl acetate. The CN106810484A patent highlights a refinement step where dinoprost tromethamine (a prostaglandin analog) is purified via cold filtration in acetonitrile, a technique adaptable to tromethamine acetate isolation. X-ray diffraction analyses confirm that the acetate salt crystallizes in a monoclinic lattice, enhancing its stability in solid dosage forms.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of the dominant tromethamine synthesis routes:

The nitromethane route remains superior for large-scale production due to lower raw material costs and established infrastructure. However, the nitroalcohol method offers faster reaction times and reduced environmental impact, as it generates fewer volatile organic byproducts.

Quality Control in Tromethamine Acetate Synthesis

Ion chromatography (IC) with suppressed conductivity detection is the gold standard for quantifying tromethamine in pharmaceutical matrices. Utilizing a Dionex IonPac CS20 column and methanesulfonic acid (MSA) eluent, this method achieves baseline separation of tromethamine from sodium and ammonium ions with a resolution >1.5. Validation per USP <1225> guidelines confirms linearity (R~2~ = 0.999) across 1–50 ppm concentrations and precision (RSD <2%). For acetate quantification, tandem mass spectrometry (LC-MS/MS) detects trace acetic acid residuals, ensuring stoichiometric consistency in salt formation.

Chemical Reactions Analysis

Types of Reactions

Trometamol (acetate) undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form Schiff bases.

Complexation Reactions: It forms complexes with metal ions in solution.

Common Reagents and Conditions

Oxidation and Reduction: Trometamol (acetate) can participate in redox reactions, although it is more commonly used as a buffer rather than a reactant in these processes.

Substitution Reactions: It can undergo substitution reactions with various electrophiles, particularly in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with aldehydes results in the formation of Schiff bases, while complexation with metal ions leads to the formation of metal complexes .

Scientific Research Applications

Tromethamine, also known as Tris-Hydroxymethyl Aminomethane (THAM), is an amino alcohol compound with a variety of applications, particularly in the medical field, where it is used to treat acidosis and other conditions . Tromethamine acts as a buffer base, and, unlike sodium bicarbonate, it does not increase sodium levels or release carbon dioxide .

Scientific Research Applications

Tromethamine has been studied for various applications in scientific research:

- Acidosis Treatment Intravenously administered tromethamine is used in the treatment of adult and infant respiratory distress syndromes and in the management of increased intracranial pressure after trauma . It is also used to treat acidosis during pulmonary bypass and cardio surgery that requires hypothermic techniques, as well as in burn victims .

- Treatment for Intoxication Tromethamine can be administered by peritoneal dialysis to treat intoxication with salicylates, barbiturates, and methyl alcohol (methanol) .

- CO2 Dialysis Tromethamine can be used to set up CO2 Dialysis .

- Cystic Fibrosis Airway Therapy Inhaled tromethamine is being explored as a potential therapy to treat cystic fibrosis (CF) airway disease . It has been shown to increase the airway surface liquid (ASL) pH, which can enhance bacterial killing in the airways of individuals with CF .

Case Studies

- Respiratory Acidosis: A 30-year-old woman developed severe respiratory acidosis following cardiac surgery and was administered 120g of tromethamine in water by gastric tube over 24 hours . The acidosis was resolved, and at autopsy, there were no adverse effects observed from the tromethamine .

- Pneumonia: A 40-year-old man with pneumonia was unconscious with slow, gasping respirations. While the search result mentions the case, it does not specify the outcome or the effects of tromethamine in this instance .

Toxicokinetics

Mechanism of Action

Trometamol (acetate) acts as a proton acceptor, which allows it to buffer acids and maintain pH stability in various solutions. It combines with hydrogen ions to form a bicarbonate buffer, thereby correcting acidosis. This buffering action is crucial in both metabolic and respiratory acid-base balance .

Comparison with Similar Compounds

Buffering Agents

Tromethamine vs. Acetate-Based Buffers

- Tromethamine : Used in combination with acetic acid and sodium acetate in the Moderna vaccine. This system maintains pH 7.4 in the final formulation, critical for mRNA stability .

- Sodium Acetate/Acetic Acid : A standalone buffer with a lower pKa (~4.75), suitable for acidic environments. In vaccine production, it is used during mRNA-lipid conjugation at pH 4.75 .

Tromethamine vs. Phosphate Buffers

Phosphate buffers (e.g., monobasic potassium phosphate) are common in lipid nanoparticle formulations but lack the broad stability of Tromethamine-acetate systems in mRNA vaccines .

Pharmaceutical Salts

Tromethamine often serves as a counterion to enhance solubility or stability of acidic drugs:

- Ketorolac Tromethamine: A nonsteroidal anti-inflammatory drug (NSAID) where Tromethamine improves water solubility. Studies show comparable efficacy to prednisolone acetate in post-cataract surgery inflammation but with fewer steroid-related side effects (e.g., intraocular pressure spikes) .

- Fosfomycin Tromethamine : An antibiotic where Tromethamine enhances bioavailability. Unlike acetate-based salts (e.g., methylprednisolone acetate), it avoids crystallization issues in liquid formulations .

Data Tables

Table 1: Comparative Analysis of Buffering Agents

Table 2: Drug Formulations with Tromethamine vs. Acetate

Biological Activity

Tromethamine (acetate), also known as THAM, is a buffering agent widely used in clinical settings to manage metabolic acidosis and maintain acid-base balance in various medical conditions. Its biological activity is primarily attributed to its ability to act as a proton acceptor, stabilizing pH levels in biological systems. This article explores the biological activity of tromethamine (acetate), including its mechanisms of action, clinical applications, and relevant research findings.

Tromethamine (acetate) functions by:

- Buffering Capacity : It neutralizes excess hydrogen ions (H⁺) in the blood, thereby increasing bicarbonate levels and helping to restore normal pH levels in cases of acidosis .

- Cellular Uptake : Tromethamine diffuses into cells, particularly liver cells, where it helps regulate intracellular pH and facilitates the elimination of H⁺ ions from the extracellular space .

- Pharmacokinetics : The compound exhibits a long serum half-life, which allows for prolonged buffering effects compared to other agents like sodium bicarbonate .

Clinical Applications

Tromethamine (acetate) has been employed in various clinical scenarios:

- Metabolic Acidosis Treatment : It is commonly used intravenously to treat severe metabolic acidosis during cardiac surgery, pulmonary bypass, and in patients with respiratory distress syndromes .

- Acidosis in Trauma : Administered to manage increased intracranial pressure and acidosis in burn victims .

- Intoxication Treatment : Used peritoneally for treating intoxications with salicylates and methanol .

Case Studies

- Cardiac Surgery : A 30-year-old woman developed severe respiratory acidosis post-surgery. Administration of tromethamine helped restore acid-base balance effectively .

- Animal Studies : In studies involving nephrectomized rats, tromethamine was shown to diffuse slowly into tissues but reached a steady state more rapidly in the liver compared to other organs. This suggests organ-specific pharmacokinetics that could influence therapeutic outcomes .

Cytotoxicity Assessments

Research on the cytotoxic effects of tromethamine revealed varying IC₅₀ values across different cell lines:

- 3T3 Cells : ~330 μg/ml

- HeLa Cells : ~340 μg/ml

- MCF-7 Cells : ~405 μg/ml

These findings indicate that while tromethamine has therapeutic benefits, its cytotoxic potential varies significantly depending on the cell type involved .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tromethamine critical for its role as a buffering agent in pharmaceutical formulations?

Tromethamine (C₄H₁₁NO₃) is a zwitterionic organic compound with a molecular weight of 121.14 g/mol. Its buffering capacity stems from its pKa of ~7.8–8.1 at 25°C, making it effective in maintaining physiological pH (7.4–7.8) in formulations. The compound is highly water-soluble (>500 mg/mL) and exhibits thermal stability up to 200°C, as validated by differential scanning calorimetry (DSC) studies . These properties are foundational for its use in biologics, vaccines, and parenteral solutions.

Q. How does tromethamine interact with acidic/basic excipients to stabilize pH in multi-component formulations?

Tromethamine acts as a proton acceptor/donor depending on the solution’s pH. In acidic environments, its tertiary amine group binds excess H⁺ ions, while in alkaline conditions, the hydroxyl groups release protons. This bidirectional buffering is critical in formulations containing labile APIs (e.g., mRNA in COVID-19 vaccines), where pH shifts degrade efficacy. Methodologically, researchers should calculate buffer capacity using the Henderson-Hasselbalch equation and validate via titration assays .

Advanced Research Questions

Q. What experimental approaches are recommended to assess tromethamine-API compatibility in novel drug formulations?

Compatibility studies require a combination of accelerated stability testing (40°C/75% RH for 6 months) and analytical techniques:

- HPLC-UV : Quantify API degradation products (e.g., oxidation or hydrolysis byproducts).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity between tromethamine and APIs.

- FTIR Spectroscopy : Detect intermolecular interactions (e.g., hydrogen bonding) affecting stability . For biologics, include circular dichroism to monitor protein conformational changes .

Q. How can researchers resolve contradictions in tromethamine’s safety profile across clinical studies?

Discrepancies (e.g., hypersensitivity in gadolinium-based contrast agents vs. safety in vaccines) require meta-analyses of adverse event databases (FAERS, EudraVigilance) stratified by formulation type. Controlled in vitro assays (e.g., mast cell degranulation tests) can isolate tromethamine-specific effects from co-solvents like polysorbates .

Q. What advanced analytical methods are optimal for quantifying tromethamine in biological matrices with interfering compounds?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple-quadrupole detector (LOQ: 0.1 ng/mL).

- Multivariate UV Spectrophotometry : Employ partial least squares (PLS) regression to deconvolute overlapping absorbance peaks (e.g., in presence of acetates or sugars) .

- NMR Spectroscopy : ¹H NMR (400 MHz) with deuterated water to resolve tromethamine’s methylene and hydroxyl signals .

Q. What factors dictate tromethamine concentration optimization in lyophilized mRNA vaccine formulations?

Key parameters include:

- Osmolality : Maintain <1000 mOsm/kg to prevent injection-site reactions.

- Cryoprotection : Sucrose (17.4–43.5 mg/dose) synergizes with tromethamine to prevent mRNA degradation during freeze-drying.

- Residual Moisture : Ensure <1% post-lyophilization to avoid hydrolysis, validated by Karl Fischer titration .

Q. Methodological Considerations

-

Buffer Capacity Calculation :

Where and are concentrations of deprotonated/protonated tromethamine . -

Controlled Stress Testing : Expose formulations to UV light (ICH Q1B guidelines) to assess tromethamine’s photostability .

Q. Contradictions and Validation

-

Safety in Vaccines : While gadolinium-based contrast agents (e.g., Gadobutrol) linked tromethamine to hypersensitivity, vaccine studies (Moderna, Pfizer) show no significant adverse events at 0.09–0.31 mg/dose. This discrepancy underscores the role of co-ingredients (e.g., PEG lipids) in modulating immunogenicity .

-

pH-Dependent Efficacy : Tromethamine’s buffering range (7–9) may conflict with APIs requiring acidic pH (e.g., monoclonal antibodies). Researchers must screen alternatives (e.g., histidine) for such cases .

Properties

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXKUNBIZWJIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.